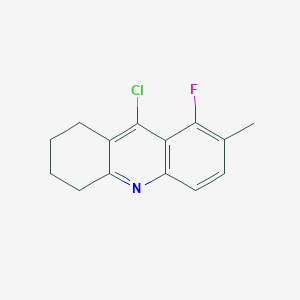
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine is a chemical compound with the molecular formula C14H13ClFN . It has a molecular weight of 249.71 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine consists of 14 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom . For a detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC can be used .Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine, such as its boiling point and storage conditions, are not specified in the sources I found . For a detailed analysis of the physical and chemical properties, it would be best to refer to a peer-reviewed scientific publication or a trusted chemical database.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine has been a subject of research mainly in the fields of organic synthesis and chemistry. Notably, studies have delved into its synthesis, spectral analysis, and quantum chemical studies, focusing on molecular geometry and chemical reactivity. For instance, one study involved synthesizing and analyzing derivatives of tetrahydroacridine, highlighting their photo-physical properties like UV, emission, and fluorescent quantum yields. Computational calculations were employed to understand the chemical reactivity and molecular electrostatic potential of these compounds, indicating their significance in chemical synthesis and potential applications in material sciences (Satheeshkumar et al., 2017).
Optical and Electrochemical Applications
Further research explored the optical and electrochemical properties of tetrahydroacridine derivatives. A study reported a facile synthesis of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives, followed by an examination of their absorption, fluorescence properties, and energy levels through cyclic voltammetry measurements. Additionally, density functional theory calculations were performed to further understand their electronic properties. These findings suggest potential applications of these derivatives in fields like materials science, particularly in the development of fluorescent materials or electrochemical sensors (Tka et al., 2021).
Antiproliferative and Antiparasitic Properties
In the realm of biomedical research, certain derivatives of tetrahydroacridine have been evaluated for their antiproliferative and antiparasitic properties. One study assessed 9-Chloro and 9-amino-2-methoxyacridines, and their dimeric and tetrameric complexes, for in vitro antiproliferative properties against Leishmania infantum. The study confirmed that several compounds exhibited strong antiparasitic properties, and it was hypothesized that their main target in Leishmania promastigotes could be DNA metabolism, indicating potential applications in the development of antiparasitic drugs (Di Giorgio et al., 2003).
Eigenschaften
IUPAC Name |
9-chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-8-6-7-11-12(14(8)16)13(15)9-4-2-3-5-10(9)17-11/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRCAMFSOZPJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C3CCCCC3=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2449974.png)
![4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide](/img/structure/B2449975.png)
![4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1H-imidazol-5-one](/img/structure/B2449976.png)
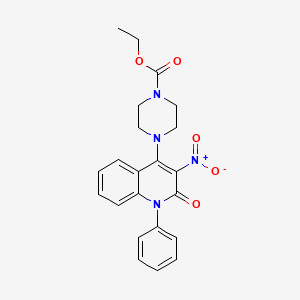
![9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449980.png)
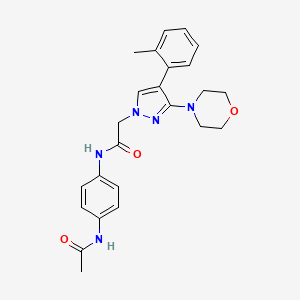
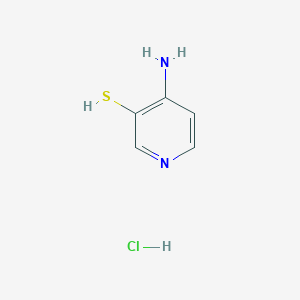
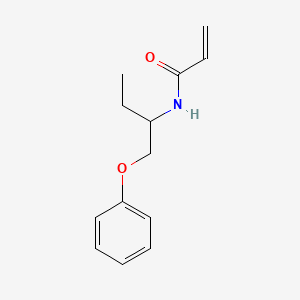
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(prop-2-en-1-yl)phenoxy]oxan-3-yl]acetamide](/img/structure/B2449989.png)
![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2449990.png)
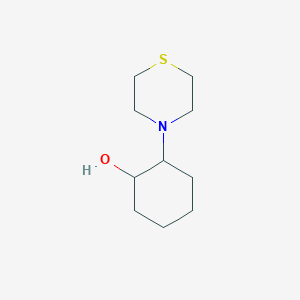
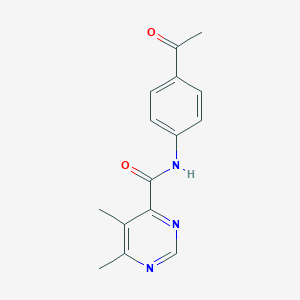
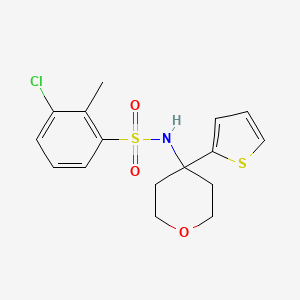
![2-Amino-2-[3-(2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2449997.png)